molecular formula C10H7Br2N B1423649 6-(Dibromomethyl)quinoline CAS No. 872264-38-5

6-(Dibromomethyl)quinoline

Cat. No.: B1423649
CAS No.: 872264-38-5
M. Wt: 300.98 g/mol
InChI Key: AYXSMDUJMLPQJT-UHFFFAOYSA-N
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Description

6-(Dibromomethyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound has a molecular formula of C10H7Br2N and a molecular weight of 300.97728 . It is characterized by the presence of a dibromomethyl group attached to the quinoline ring, which imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of 6-(Dibromomethyl)quinoline can be achieved through various synthetic routes. One common method involves the bromination of quinoline derivatives. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is carried out in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at around 0-5°C to ensure selective bromination at the desired position.

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing greener and more sustainable chemical processes, such as microwave-assisted synthesis or solvent-free conditions, can further optimize the production .

Chemical Reactions Analysis

6-(Dibromomethyl)quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding quinoline derivatives with reduced bromine content.

    Substitution: The dibromomethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, chloroform, and dichloromethane, as well as catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6-(Dibromomethyl)quinoline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: In synthetic organic chemistry, this compound is used as an intermediate for the synthesis of various quinoline derivatives.

    Biology: The compound has shown potential as a biological probe for studying cellular processes and interactions.

    Medicine: this compound and its derivatives have been investigated for their potential therapeutic applications.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Dibromomethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes involved in DNA replication and transcription, thereby exerting antimicrobial effects . Additionally, this compound can induce oxidative stress in cells, leading to apoptosis or cell death, which is beneficial in anticancer therapies .

Comparison with Similar Compounds

6-(Dibromomethyl)quinoline can be compared with other quinoline derivatives to highlight its uniqueness. Similar compounds include:

    Quinoline: The parent compound of this compound, which lacks the dibromomethyl group.

    6-Bromoquinoline: A derivative with a single bromine atom attached to the quinoline ring.

    6-Chloroquinoline: A derivative with a chlorine atom instead of bromine.

The presence of the dibromomethyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for further functionalization, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(dibromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXSMDUJMLPQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(Br)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694843
Record name 6-(Dibromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872264-38-5
Record name 6-(Dibromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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